molecular formula C14H11NO5 B6341674 2-(4-Methoxyphenyl)-3-nitrobenzoic acid CAS No. 1148027-27-3

2-(4-Methoxyphenyl)-3-nitrobenzoic acid

Cat. No. B6341674
CAS RN: 1148027-27-3
M. Wt: 273.24 g/mol
InChI Key: JRCHIGXFSBNLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” likely belongs to the family of nitrobenzoic acids, which are aromatic compounds containing a benzene ring substituted by a nitro group and a carboxylic acid .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” can be predicted based on its name. It likely contains a benzene ring substituted by a methoxy group (an oxygen atom linked to a methyl group) and a nitro group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” would depend on its exact structure and the conditions under which it is reacted. Generally, carboxylic acids can react with bases to form a salt and water, a process known as neutralization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” would depend on its exact structure. Generally, carboxylic acids with six or fewer carbon atoms are freely or moderately soluble in water .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Biphenyl Derivatives

The compound can be used in the synthesis of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .

Biological and Medicinal Applications

Biphenyl derivatives, which can be synthesized using this compound, have a wide range of biological and medicinal applications . For example, they are used in the production of an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Hydromethylation Sequence

The compound can be used in the hydromethylation sequence, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Protodeboronation

The compound can be used in the protodeboronation process, which was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Mass Spectral Analysis

The compound can be used in mass spectral analysis, as indicated by the NIST/EPA/NIH Mass Spectral Library .

Mechanism of Action

The mechanism of action of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” would depend on its intended use. For example, some similar compounds act as potent and selective serotonin releasing agents .

Safety and Hazards

The safety and hazards of “2-(4-Methoxyphenyl)-3-nitrobenzoic acid” would depend on its exact structure. Generally, carboxylic acids can cause skin and eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

2-(4-methoxyphenyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCHIGXFSBNLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid

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